9-Bromoacridine
Overview
Description
9-Bromoacridine is a chemical compound with the molecular formula C13H8BrN and a molecular weight of 258.11 g/mol . It is a derivative of acridine, a tricyclic aromatic compound containing a nitrogen atom. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromoacridine typically involves the bromination of acridine or its derivatives. One common method is the reaction of 9(10H)-acridone with phosphorus tribromide (PBr3) . The reaction is carried out at 110°C for 24 hours under an inert atmosphere . The crude product is then extracted and purified to obtain this compound as a yellow solid.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 9-Bromoacridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The acridine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 9-substituted acridine derivatives, while oxidation can produce acridone derivatives .
Scientific Research Applications
9-Bromoacridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various acridine derivatives, which are important in the development of dyes, pigments, and fluorescent markers.
Biology: Acridine derivatives, including this compound, are used in the study of DNA intercalation and as probes for nucleic acids.
Industry: It is used in the production of dyes and pigments, as well as in the development of materials with specific optical properties.
Mechanism of Action
The mechanism of action of 9-Bromoacridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, inhibiting the function of enzymes such as topoisomerases, which are essential for DNA replication and transcription. This disruption can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
- 9-Chloroacridine
- 9-Methylacridine
- Acridine Orange
Comparison:
- 9-Chloroacridine: Similar to 9-Bromoacridine, but with a chlorine atom instead of bromine. It has similar applications but may exhibit different reactivity and biological activity.
- 9-Methylacridine: Contains a methyl group instead of a halogen. It is used in similar applications but has different physical and chemical properties.
- Acridine Orange: A well-known fluorescent dye used in biological staining. It has a different structure but shares the acridine core, making it useful for comparison in terms of fluorescence and DNA intercalation properties .
Properties
IUPAC Name |
9-bromoacridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTFCRCMYKVMPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70575199 | |
Record name | 9-Bromoacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70575199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4357-57-7 | |
Record name | 9-Bromoacridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4357-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Bromoacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70575199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Bromoacridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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